6-Chloro-1,4-naphthalenediol
Description
Contextual Significance of Naphthalenediol Scaffolds in Synthetic Chemistry
Naphthalenediol scaffolds, the core structure of 6-Chloro-1,4-naphthalenediol, are bicyclic aromatic compounds that serve as versatile building blocks in organic synthesis. Their rigid framework and the presence of hydroxyl groups allow for the construction of complex molecular architectures. These scaffolds are integral to the synthesis of various organic materials and have been investigated for their potential in medicinal chemistry. For instance, derivatives of naphthalene-1,4-dione have shown promise as antimycobacterial agents. nih.gov Furthermore, naphthalenediol-based scaffolds have been employed in the design of inhibitors for enzymes like HIV-1 protease. nih.gov The unique electronic and structural properties of the naphthalene (B1677914) ring system make it a valuable component in the development of novel functional molecules.
Role of Halogenation in Modifying Aromatic Reactivity and Synthetic Utility
Halogenation, the introduction of a halogen atom onto an aromatic ring, is a fundamental transformation in organic chemistry that significantly alters the electronic properties and reactivity of the parent molecule. pearson.comnumberanalytics.com In the context of electrophilic aromatic substitution, the introduction of a halogen can direct incoming electrophiles to specific positions on the ring and can either activate or deactivate the ring towards further substitution. libretexts.orgtestbook.com This modification is crucial for controlling the outcome of subsequent reactions and for introducing additional functional groups. The presence of a halogen atom also provides a handle for various cross-coupling reactions, further expanding the synthetic utility of the halogenated aromatic compound.
The reactivity of halogens in these reactions decreases down the group, with fluorine being the most reactive and iodine the least. numberanalytics.com Catalysts, typically Lewis acids like iron halides or aluminum halides, are often required to activate the halogen and facilitate the reaction with the aromatic ring. libretexts.org
Overview of Naphthalene-1,4-diol Derivatives in Contemporary Research
Naphthalene-1,4-diol and its derivatives are subjects of ongoing research due to their diverse chemical and biological activities. For example, 1,8-naphthalenediol has been identified as a potent hydrogen-atom transfer (HAT) agent, indicating its potential as an antioxidant. acs.org The conversion of 1,4-naphthalenediol to 1,4-naphthoquinone (B94277) is another area of interest, with studies exploring the kinetics and mechanisms of this oxidation process. researchgate.net
In the realm of materials science, triptycene-like structures derived from 2,7-dihydroxynaphthalene (B41206) are being explored for their applications in supramolecular and polymer chemistry. chemrxiv.orgrsc.org Furthermore, various substituted naphthalene-1,4-dione derivatives have been synthesized and evaluated for their potential as anticancer and antimycobacterial agents. nih.govnih.gov These examples highlight the broad spectrum of research involving naphthalene-1,4-diol derivatives and their significance in various scientific disciplines.
Scope and Academic Relevance of Investigating this compound
The study of this compound is academically relevant as it combines the structural features of a naphthalenediol scaffold with the reactivity-modifying effects of halogenation. Research into this specific compound can provide valuable insights into how the interplay between the hydroxyl groups and the chlorine substituent influences its chemical properties and potential applications.
The synthesis of this compound typically involves the chlorination of 1,4-naphthalenediol. evitachem.com The resulting molecule can then serve as a precursor for the synthesis of more complex structures, including the corresponding 6-chloronaphthalene-1,4-dione. evitachem.comchemsrc.com Investigating the reactions of this compound, such as nucleophilic and electrophilic aromatic substitutions, can lead to the development of novel synthetic methodologies and the creation of new molecules with potentially useful biological or material properties. evitachem.com Its role as an intermediate in the synthesis of other compounds, including those with potential medicinal applications, underscores the importance of understanding its chemistry. evitachem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7ClO2 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
6-chloronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H7ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,12-13H |
InChI Key |
XNYKMBHMJFDZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1Cl)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Chloro 1,4 Naphthalenediol and Its Precursors
Regioselective Halogenation Strategies of Naphthalenediols
Regioselective halogenation is a key process in the synthesis of specifically substituted naphthalenediols.
Electrophilic Aromatic Substitution for Chlorination
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. In the context of synthesizing chlorinated naphthalenediols, this method is of significant importance. The direct chlorination of 1,4-naphthalenediol is a common approach to produce 6-Chloro-1,4-naphthalenediol. evitachem.com
This reaction typically employs chlorine gas as the chlorinating agent. evitachem.com To enhance the electrophilicity of chlorine and to direct the substitution to the desired position, a Lewis acid catalyst is often necessary. masterorganicchemistry.comlumenlearning.comyoutube.com Iron(III) chloride (FeCl₃) is a frequently used catalyst that polarizes the Cl-Cl bond, making one chlorine atom more electrophilic and susceptible to attack by the electron-rich naphthalene (B1677914) ring. evitachem.commasterorganicchemistry.comyoutube.com The hydroxyl groups of the naphthalenediol are activating and direct the incoming electrophile to specific positions on the ring system. The regioselectivity for the 6-position is influenced by both electronic and steric factors. evitachem.com
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. lumenlearning.combyjus.com This is the rate-determining step of the reaction. lumenlearning.com Subsequently, a weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. byjus.com
Table 1: Reaction Parameters for Electrophilic Chlorination
| Parameter | Details |
| Substrate | 1,4-Naphthalenediol |
| Reagent | Chlorine (Cl₂) |
| Catalyst | Iron(III) chloride (FeCl₃) |
| Product | This compound |
Recent advancements have explored the use of N-halosuccinimides (NCS for chlorination) in the presence of a palladium catalyst for the regioselective halogenation of arenes. organic-chemistry.org This method can provide products that are complementary to those obtained through traditional electrophilic aromatic substitution. organic-chemistry.org Additionally, the use of fluorinated alcohols like hexafluoroisopropanol as a solvent has been shown to promote mild and regioselective halogenation of arenes and heterocycles with N-halosuccinimides. nih.govorganic-chemistry.org
Directed Ortho Metalation and Halogenation Approaches
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. This technique relies on the presence of a directed metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. nih.gov The resulting aryllithium species can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent with high regiocontrol. nih.govnih.gov
While direct application to this compound synthesis from naphthalenediol itself is less commonly detailed, the principles of DoM are widely applied to naphthalene systems. For instance, studies have shown that by using a suitable directing group, it is possible to achieve selective metalation and subsequent halogenation at specific positions of the naphthalene core. nih.gov The choice of the directing group and the reaction conditions are critical for achieving the desired regioselectivity. nih.gov For example, the O-carbamate group is recognized as one of the most effective DMGs in DoM chemistry. nih.gov
Synthesis from Chlorinated Naphthoquinone Precursors
An alternative and significant route to this compound involves the use of a chlorinated naphthoquinone precursor, specifically 6-Chloronaphthalene-1,4-dione.
Reductive Pathways from 6-Chloronaphthalene-1,4-dione
The synthesis of this compound can be efficiently achieved through the reduction of 6-Chloronaphthalene-1,4-dione. This precursor, a quinone, can be converted to the corresponding hydroquinone (B1673460) (naphthalenediol) via a reduction reaction.
Various reducing agents can be employed for this transformation. The choice of reductant depends on factors such as yield, selectivity, and reaction conditions.
Catalytic Hydrogenation Methods for Quinone Reduction
Catalytic hydrogenation is a widely used and effective method for the reduction of quinones to hydroquinones. chemistnotes.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. chemistnotes.com Common catalysts for this transformation include platinum, palladium, and nickel. chemistnotes.comgoogle.com
The hydrogenation of a chlorinated aromatic nitro compound to a chlorinated aromatic amine is a related process where catalytic hydrogenation is employed, and measures are taken to prevent dechlorination. google.com Similar considerations for catalyst selection and reaction conditions are relevant when hydrogenating chlorinated naphthoquinones to avoid undesired side reactions. The catalyst is typically supported on an inert material like carbon or alumina (B75360) to increase its surface area and efficiency. chemistnotes.com
The general mechanism of catalytic hydrogenation of a double bond involves the adsorption of both the substrate (the quinone) and hydrogen gas onto the surface of the catalyst. chemistnotes.com The hydrogen atoms are then added across the double bonds of the quinone system, resulting in the formation of the corresponding diol. chemistnotes.com
Table 2: Catalytic Hydrogenation for Quinone Reduction
| Parameter | Details |
| Substrate | 6-Chloronaphthalene-1,4-dione |
| Reagent | Hydrogen (H₂) |
| Catalyst | Platinum (Pt), Palladium (Pd), or Nickel (Ni) |
| Product | This compound |
Innovations in catalytic hydrogenation include the development of more sophisticated catalyst systems, such as those involving metal-ligand cooperativity or bimetallic complexes, to enhance efficiency and selectivity. anu.edu.au
Multi-step Total Synthesis Approaches to Substituted Naphthalenediols
The synthesis of complex, substituted naphthalenediols often requires multi-step total synthesis strategies. These approaches offer the flexibility to introduce a variety of substituents at specific positions on the naphthalene core, which is often not achievable through direct functionalization of the parent naphthalenediol.
While a specific multi-step total synthesis for this compound is not extensively detailed in the provided context, the principles of total synthesis are applicable. For example, a multi-step synthesis of a substituted octahydronaphthalene-diol has been achieved starting from a racemic Wieland-Miescher ketone, involving 13-15 steps. rsc.org Such approaches often involve the construction of the naphthalene ring system from acyclic or simpler cyclic precursors, with the desired substituents being introduced at various stages of the synthesis.
These synthetic sequences can involve a wide range of organic reactions, including cycloadditions, cross-coupling reactions, and various functional group interconversions, to build the target molecule with the correct stereochemistry and regiochemistry.
Utilizing Diazotization and Hydrolysis Routes from Aminonaphthols
A prominent pathway for introducing hydroxyl groups onto the naphthalene core involves the diazotization of aminonaphthols followed by hydrolysis. This method is particularly useful for synthesizing phenols under mild conditions. lkouniv.ac.in
The process begins with the diazotization of a primary aryl amine, such as an aminonaphthol derivative, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C). lkouniv.ac.in This reaction converts the amino group into a diazonium salt. The resulting diazonium salt is then subjected to hydrolysis, typically by warming the solution, which leads to the replacement of the diazonium group with a hydroxyl group and the evolution of nitrogen gas. sustech.edulibretexts.org
The mechanism of diazotization involves the formation of the nitrosonium cation, which acts as an electrophile and reacts with the nucleophilic amino group. lkouniv.ac.in Subsequent proton shifts and the loss of a water molecule result in the formation of the diazonium salt. lkouniv.ac.in The success of this reaction is dependent on the nucleophilicity of the amino nitrogen; electron-withdrawing groups on the aromatic ring can hinder the reaction. lkouniv.ac.in
For the synthesis of this compound, a suitable starting material would be 6-chloro-4-amino-1-naphthol or a related aminonaphthol precursor. The diazotization and subsequent hydrolysis would introduce the second hydroxyl group at the desired position.
Sequential Functionalization of Naphthalene Ring Systems
The synthesis of polysubstituted naphthalenes, including this compound, often relies on the sequential introduction of functional groups onto the naphthalene ring. nih.gov This approach allows for precise control over the substitution pattern.
Naphthalene itself undergoes various electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation. numberanalytics.com These reactions are foundational for introducing initial substituents that can then be further modified. For instance, the direct chlorination of 1,4-naphthalenediol using chlorine gas, often with a catalyst like iron(III) chloride, can be employed to introduce the chlorine atom at the 6-position. evitachem.com
A variety of methods have been developed for the regioselective synthesis of polysubstituted naphthalene derivatives. nih.gov These include:
Stepwise introduction of substituents through electrophilic aromatic substitutions. nih.gov
[4+2] cycloaddition reactions. nih.gov
Annulation of arenes with unsaturated carbonyl side chains. nih.gov
Transition metal-catalyzed reactions of aryl halides or arylmetal compounds with alkynes. nih.gov
Annulation of arynes with alkynes. nih.gov
The Dötz reaction, involving Fischer carbenes. nih.gov
Lewis acid-catalyzed cyclization of carbonyl compounds or epoxides with alkynes. nih.gov
One specific strategy involves the electrophilic cyclization of arene-containing propargylic alcohols, which can produce a wide variety of substituted naphthalenes under mild conditions. nih.gov Another approach is the double Claisen-rearrangement of bis-allyl ethers of 1,5-naphthalenediols to synthesize peri-substituted naphthols. scispace.com
The oxidation of naphthalene can yield naphthoquinones, which are important intermediates for the synthesis of pharmaceuticals and dyes. numberanalytics.com These reactions highlight the versatility of naphthalene as a starting material for complex derivatives.
| Reaction Type | Reagents/Conditions | Product(s) |
| Nitration | Nitric acid, Sulfuric acid | 1-Nitronaphthalene, 2-Nitronaphthalene |
| Halogenation | Chlorine or Bromine, Iron(III) chloride or Aluminum chloride | Halogenated naphthalenes |
| Sulfonation | Fuming sulfuric acid | Naphthalene-1-sulfonic acid, Naphthalene-2-sulfonic acid |
| Oxidation | Chromium trioxide or Potassium permanganate (B83412) | Naphthoquinones, Phthalic anhydride (B1165640) |
Green Chemistry and Sustainable Synthetic Routes
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. primescholars.comprimescholars.com Green chemistry principles, such as the use of renewable feedstocks, reduction of hazardous waste, and energy efficiency, are increasingly being applied to the synthesis of compounds like this compound. ibero.mx
Electrochemical Synthesis Pathways
Electrochemical synthesis has emerged as a powerful green technology in organic chemistry. primescholars.comprimescholars.comchim.it By using electricity to drive chemical reactions, it often avoids the need for harsh reagents and can lead to higher selectivity and atom economy. ibero.mxchim.it This methodology allows for precise control over reaction pathways by adjusting the electrode potential and current. chim.it
Key advantages of electrochemical synthesis include:
Reduced Waste: It minimizes the production of hazardous by-products often associated with traditional chemical methods. primescholars.comprimescholars.com
Energy Efficiency: Reactions can often be carried out at ambient temperature and pressure, reducing energy consumption. ibero.mx
Safety: It can eliminate the need to handle toxic and hazardous reagents. ibero.mx
Renewable Energy Integration: Electrochemical processes can be powered by renewable energy sources, further enhancing their sustainability. primescholars.com
The electrochemical chlorination of aromatic compounds is a promising application of this technology. nju.edu.cn While not yet widely reported specifically for this compound, the principles can be applied. For instance, electrochemical methods can be used for the in-situ generation of reactive chlorine species from safer sources, avoiding the direct use of toxic chlorine gas. nju.edu.cn The choice of electrode material is crucial for the selectivity and efficiency of the synthesis. chim.it
Biomimetic and Enzyme-Catalyzed Derivatizations
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach to synthesis. mdpi.com Laccases, a class of multi-copper oxidase enzymes, are particularly noteworthy for their ability to catalyze the oxidation of a wide range of phenolic and amine compounds. mdpi.comresearchgate.netscispace.com
Laccase-catalyzed reactions typically proceed under mild conditions (ambient temperature and pressure, in aqueous solutions), making them a cornerstone of green chemistry. plos.orgacs.org They use molecular oxygen as the oxidant and produce water as the only byproduct. scispace.com These enzymes can be used for various transformations, including polymerization, dimerization, and the synthesis of new C-O, C-N, or N-N bonds. scispace.com
For the synthesis of hydroxylated naphthalene derivatives, enzymes like naphthalene dioxygenase (NDO) and other monooxygenases or dioxygenases are of great interest. nih.govmdpi.com These enzymes can catalyze the direct hydroxylation of the aromatic ring. nih.govnih.gov For example, a biomimetic iron catalyst has been shown to mimic the action of NDO, catalyzing the syn-dihydroxylation of naphthalenes. nih.gov
The key features of enzyme-catalyzed derivatizations include:
High Selectivity: Enzymes often exhibit high regio- and stereoselectivity, leading to purer products.
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions under mild pH and temperature.
Environmental Benignity: They avoid the use of toxic reagents and solvents.
| Enzyme Type | Substrate(s) | Product Type | Key Features |
| Laccase | Phenols, Amines | Polymers, Dimers, Heterocoupled products | Uses O2 as oxidant, produces water as byproduct. scispace.com |
| Naphthalene Dioxygenase (NDO) | Naphthalene | cis-1,2-Dihydro-1,2-naphthalenediol | Catalyzes dearomative dihydroxylation. nih.gov |
| Peroxygenase | Naphthalene | 1-Naphthol (via naphthalene 1,2-oxide) | Utilizes H2O2 for oxygen transfer. nih.gov |
Optimization of Reaction Conditions and Yield Enhancement in Naphthalenediol Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired naphthalenediol product while minimizing byproducts. Key parameters that are often manipulated include temperature, solvent, catalyst, and reactant concentrations.
For instance, in the synthesis of 2,6-dihydroxynaphthalene (B47133) via the alkali fusion method, precise temperature control (345–355°C) is essential to ensure complete desulfonation without decomposition of the product. The use of phenol (B47542) as an antioxidant in this process helps prevent the oxidation of intermediates, thereby enhancing selectivity.
In enzymatic reactions, parameters such as pH, temperature, and solvent system are critical. For the transxylosylation of 2,6-dihydroxynaphthalene, a pH of 5 and a temperature of 50°C were found to be optimal. The addition of a co-solvent like acetonitrile (B52724) can enhance substrate solubility without denaturing the enzyme. Response surface methodology, such as the Box-Behnken design, can be employed to systematically optimize multiple parameters simultaneously, leading to significant yield improvements.
In palladium-catalyzed cross-coupling reactions for the synthesis of arylquinones from hydroquinones, the choice of catalyst, oxidant, and additives like pivalic acid significantly impacts the yield. rsc.org Screening different palladium species and oxidants is a common strategy to identify the most effective combination. rsc.org
The use of continuous flow reactors can also offer better control over reaction parameters, leading to improved yield and purity, particularly in industrial settings. evitachem.com This technology allows for precise management of temperature, pressure, and reaction time, which is often challenging in batch reactors.
Chemical Reactivity and Mechanistic Studies of 6 Chloro 1,4 Naphthalenediol
Electrophilic and Nucleophilic Substitution Reactions
The chemical behavior of 6-Chloro-1,4-naphthalenediol is significantly influenced by the interplay of its hydroxyl and chloro substituents on the naphthalene (B1677914) core. These functional groups dictate the molecule's reactivity towards both electrophiles and nucleophiles.
Reactivity of the Hydroxyl Groups
The two hydroxyl groups at the 1 and 4 positions are activating, electron-donating groups. vulcanchem.com They increase the electron density of the aromatic rings, making the molecule susceptible to electrophilic attack. This activating effect is crucial in directing incoming electrophiles to specific positions on the naphthalene ring. vulcanchem.com For instance, in the chlorination of 1,4-naphthalenediol to produce this compound, the hydroxyl groups direct the chlorine atom to the 6-position. vulcanchem.com
The hydroxyl groups can also participate in reactions themselves. For example, they can be methylated to form 4-methoxy-1-naphthol. chemicalbook.com Furthermore, the presence of hydroxyl groups allows for the potential of hydrogen bonding, which can influence the molecule's reactivity and interactions with other substances. cymitquimica.com
Reactivity of the Chloro Substituent
The chlorine atom at the 6-position is an electron-withdrawing group, which deactivates the aromatic ring it is attached to, making it less susceptible to electrophilic substitution. clockss.org However, the chloro substituent itself can be the site of nucleophilic substitution reactions. Under basic conditions, the chlorine atom can be replaced by various nucleophiles, such as amines and thiols. vulcanchem.com For example, the reaction of this compound with ethylamine (B1201723) yields 6-amino-1,4-naphthalenediol. vulcanchem.com
This reactivity is a key feature in the functionalization of the molecule. For instance, in related naphthoquinone systems, the chloro group can be readily displaced by nucleophiles like hydroxy anions, alcohols, and phenols under alkaline conditions. thieme-connect.dethieme-connect.de The reactivity of halogen-substituted naphthoquinones with different nucleophiles is a common strategy for synthesizing a variety of derivatives. istanbul.edu.tr
Regioselectivity in Further Substitutions
The regioselectivity of further substitution reactions on this compound is a complex interplay between the directing effects of the existing substituents. The powerful activating and ortho-, para-directing hydroxyl groups will strongly influence the position of incoming electrophiles, likely directing them to the remaining open positions on the ring containing the hydroxyl groups (positions 2 and 3). Conversely, the deactivating, meta-directing nature of the chloro substituent will influence substitution on the other ring. The synthesis of uniquely substituted α-arylnaphthalenes has been achieved with high regioselectivity through ipso-type and conventional benzannulation reactions, highlighting the controlled nature of these substitutions. acs.org
Oxidation and Reduction Pathways
The redox chemistry of this compound is a prominent aspect of its reactivity, largely centered around the interconversion between the diol and its corresponding quinone form.
Formation of Quinone Analogues and Derivatives
This compound can be readily oxidized to form its corresponding quinone, 6-chloro-1,4-naphthoquinone. vulcanchem.com This transformation is a key reaction, as quinones are a versatile class of compounds with various applications. The oxidation can be achieved using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic conditions. vulcanchem.com The resulting 6-chloro-1,4-naphthoquinone can then serve as a precursor for the synthesis of other derivatives. For example, it is a building block for certain quinone-based drugs. vulcanchem.com
The quinone ring itself is susceptible to nucleophilic addition. jst.go.jp For instance, 2-chloro-1,4-naphthoquinone, a related compound, undergoes nucleophilic substitution reactions where the chlorine atom can be replaced, allowing for further functionalization. evitachem.comasianpubs.org
Stability under Oxidative Stress
The stability of this compound under oxidative stress is intrinsically linked to its antioxidant properties. As a diol, it can act as a reducing agent, and its ability to be oxidized to the corresponding quinone suggests it may have radical-scavenging capabilities. cymitquimica.comsmolecule.com The presence of electron-donating hydroxyl groups generally enhances antioxidant activity, while electron-withdrawing groups like chlorine tend to decrease it. clockss.org
Derivatization Reactions
Derivatization involves the chemical modification of a compound to produce a new substance with different chemical properties. For this compound, derivatization primarily targets the two reactive hydroxyl (-OH) groups, enabling the synthesis of a wide array of new molecules. These reactions are crucial for creating precursors for complex syntheses and for analytical purposes, such as preparing derivatives for GC-MS analysis. mdpi.com
The hydroxyl groups of this compound are amenable to standard esterification and etherification reactions, common for phenolic compounds. These reactions replace the hydrogen atom of the hydroxyl group with an acyl or alkyl group, respectively, altering the compound's polarity, solubility, and reactivity.
Esterification: This reaction typically involves reacting the naphthalenediol with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride (e.g., acetyl chloride), often in the presence of a base like triethylamine (B128534) or pyridine. google.com These reactions can be used to protect the hydroxyl groups or to introduce functional moieties. For instance, derivatization with acetylating agents is a common strategy to modify impurities in reaction mixtures, facilitating their removal. google.com
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. researchgate.net Processes for the selective monoetherification of dihydroxynaphthalenes have been developed, utilizing reactants like alkyl carboxylates in the presence of a carboxylic acid salt. google.com These reactions are typically conducted at elevated temperatures (150°C to 350°C) and pressures. google.com A one-step process that combines the reduction of a naphthoquinone and subsequent mono-etherification has also been described, using phosphorus oxychloride as a source for HCl in an alcoholic solution. google.com
| Reaction Type | Reagent(s) | Catalyst/Base | Typical Conditions | Reference |
|---|---|---|---|---|
| Esterification | Acetic Anhydride or Acetyl Chloride | Triethylamine | Reflux temperature, 5°C to 50°C | google.com |
| Etherification | Alkyl Carboxylates | Carboxylic Acid Salt | 220°C to 300°C, 10-100 bars | google.com |
| Reductive Etherification | Alcohol, Stannous Chloride | Phosphorus Oxychloride | Heating | google.com |
The nucleophilic character of the aromatic ring and the reactivity of the hydroxyl groups allow this compound to participate in various condensation and cyclization reactions, leading to the formation of heterocyclic and other complex structures.
Condensation Reactions: Naphthalenediols can react with electrophilic partners in condensation reactions. For example, 1,6- and 1,7-naphthalenediols react smoothly with o-dichlorobenzene in the presence of excess aluminum chloride or aluminum bromide. researchgate.net This reaction proceeds through superelectrophilic intermediates to form dichlorophenyl-substituted tetralones in high yields. researchgate.net Such reactions highlight the potential for this compound to be used in synthesizing complex molecules, including intermediates for pharmacologically active compounds. researchgate.net
Cyclization Reactions: The naphthalenediol core can serve as a scaffold for building fused ring systems. Cyclization can be intramolecular, following a derivatization step, or intermolecular, in reactions like 1,3-dipolar cycloadditions. researchgate.net For instance, the reaction of 2,3-diamino-1,4-naphthoquinone (derived from 2,3-dichloro-1,4-naphthoquinone) with α-dicarbonyl compounds is a common method to produce benzo[g]quinoxaline-5,10-diones. mdpi.com While not a direct reaction of this compound, this illustrates the type of cyclization chemistry the underlying naphthoquinone skeleton can undergo.
The synthesis of complex, polycyclic aromatic compounds is a significant area of research, with applications in materials science and medicinal chemistry. researchgate.netresearchgate.net this compound can be a valuable starting material for such syntheses.
Methods for constructing polycyclic systems often involve metal-catalyzed cross-coupling reactions or oxidative cyclizations. nih.govnih.gov The hydroxyl groups of the naphthalenediol can be converted into better leaving groups (e.g., triflates) to facilitate cross-coupling reactions. Alternatively, oxidative coupling reactions can directly link aromatic units. For example, the dimerization of phenols is a convenient pathway to complex biaryl compounds. nih.gov Rhodium-catalyzed C-H activation and annulation reactions are also powerful tools for building complex polycyclic frameworks from simpler aromatic precursors. nih.gov The introduction of rings of different sizes into a polycyclic aromatic hydrocarbon can induce curvature, leading to nonplanar architectures with unique properties. nih.gov
| Synthetic Strategy | Key Reaction Type | Catalyst/Reagents | Resulting Structure Type | Reference |
|---|---|---|---|---|
| Oxidative Coupling | C-C bond formation | MoCl₅/TiCl₄, Copper(II) | Biaryls, Butterfly-shaped molecules | nih.gov |
| Annulation | Ring-opening annulation | Pd-catalysis | Fused oxocine derivatives | nih.gov |
| Benzannulation | Cycloaddition | Heat or light | Functionalized chrysenes | researchgate.net |
| C-H Activation/Cascade | C-H activation, alkyne insertion, double cyclization | Rh(III) catalysis | Structurally complex polycyclic architectures | acs.org |
Tautomeric Equilibria and Aromatization Processes
Tautomeric Equilibria: this compound, as a hydroquinone (B1673460) derivative, exists in a dynamic equilibrium with its oxidized form, 6-chloro-1,4-naphthoquinone. This redox equilibrium is fundamental to its chemistry. Furthermore, the compound can exhibit keto-enol tautomerism. The diol (enol) form is generally favored due to the stability of the aromatic system. However, related compounds like naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) demonstrate complex tautomeric equilibria involving proton transfer between the hydroxyl and keto groups, which are influenced by the environment. researchgate.net This suggests that this compound can potentially exist in equilibrium with its tautomeric keto forms under specific conditions.
Aromatization Processes: Aromatization is a key process in the synthesis of naphthalenediols. Often, synthetic routes produce partially saturated intermediates, such as dihydro- or tetrahydro-naphthalenes, which must be aromatized to yield the final product. For example, the synthesis of catechols can be achieved by the dehydrogenation of cis-dihydrodiol metabolites using catalysts like palladium on carbon (Pd/C). researchgate.net A similar process can be envisaged for the synthesis of this compound from its corresponding dihydrodiol precursor, where the driving force is the formation of the highly stable aromatic naphthalene ring system.
Reaction Kinetics and Thermodynamic Considerations
The outcome of chemical reactions involving this compound is governed by both kinetics and thermodynamics.
Reaction Kinetics: Kinetics deals with the rate of a reaction and the factors that influence it, such as activation energy. Reactions with lower activation energies proceed faster. In some cases, multiple products can be formed from a single reactant. The product that forms fastest is known as the kinetically controlled product. msuniv.ac.in This is often the case in reactions run at lower temperatures where the higher activation energy barrier to the more stable product cannot be easily overcome. msuniv.ac.in
| Factor | Kinetic Control | Thermodynamic Control | Reference |
|---|---|---|---|
| Governing Principle | Rate of reaction | Stability of product | msuniv.ac.in |
| Key Parameter | Activation Energy (Ea) | Gibbs Free Energy (ΔG) | msuniv.ac.in |
| Favored Product | Product formed fastest (lower Ea) | Most stable product (most negative ΔG) | msuniv.ac.in |
| Typical Conditions | Low temperature, short reaction time | High temperature, long reaction time (reversible conditions) | msuniv.ac.in |
Advanced Spectroscopic and Structural Elucidation of 6 Chloro 1,4 Naphthalenediol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and chemical environment of each atom can be established.
The ¹H NMR spectrum of 6-Chloro-1,4-naphthalenediol is expected to display distinct signals for the aromatic protons and the hydroxyl protons. The substitution pattern on the naphthalene (B1677914) ring—two hydroxyl groups and a chlorine atom—deshields the aromatic protons, causing their signals to appear in the downfield region of the spectrum. The electron-donating hydroxyl groups tend to increase electron density at the ortho and para positions, while the electron-withdrawing chlorine atom decreases it. These competing effects lead to a complex but predictable pattern of chemical shifts. The signals for the two hydroxyl protons would likely appear as broad singlets, with their chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show ten distinct signals corresponding to the ten carbon atoms of the naphthalene core. The carbons directly bonded to the electronegative oxygen and chlorine atoms (C1, C4, C6) are expected to be significantly deshielded and thus resonate at a lower field (higher ppm values). The chemical shifts of the other carbons are influenced by the combined electronic effects of the substituents. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are estimates based on substituent effects on a naphthalene core. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 145-155 |
| C2 | 6.8-7.2 | 110-120 |
| C3 | 6.8-7.2 | 110-120 |
| C4 | - | 145-155 |
| C4a | - | 125-135 |
| C5 | 7.8-8.2 | 120-130 |
| C6 | - | 130-140 |
| C7 | 7.3-7.7 | 125-135 |
| C8 | 7.5-7.9 | 120-130 |
| C8a | - | 125-135 |
| 1-OH, 4-OH | 5.0-8.0 (broad) | - |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for the definitive assignment of the structure by revealing through-bond and through-space correlations. walisongo.ac.id
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between H2 and H3. It would also reveal couplings between H7 and H8, and between H5 and its neighboring proton H7 (a weaker, four-bond meta-coupling might also be observable). This information is vital for assigning protons within the same aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edunih.gov This allows for the unambiguous assignment of protonated carbons. For instance, the proton signal assigned as H5 via COSY would show a cross-peak with the carbon signal for C5 in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for elucidating the complete carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away. youtube.comyoutube.com This technique is essential for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, the proton at H5 would show HMBC correlations to carbons C4, C6, C7, and C8a, definitively placing the chlorine atom at the C6 position. Similarly, the hydroxyl protons could show correlations to their attached carbons (C1, C4) and adjacent carbons (C2, C8a and C3, C4a respectively).
Table 2: Expected Key HMBC Correlations for Structural Confirmation
| Proton | Expected Correlations to Carbons | Structural Information Gained |
|---|---|---|
| H2 | C1, C3, C4, C8a | Confirms position adjacent to C1-OH and C3. |
| H3 | C1, C2, C4, C4a | Confirms position adjacent to C4-OH and C2. |
| H5 | C4, C6, C7, C8a | Confirms position of H5 and C6-Cl. |
| H7 | C5, C6, C8, C8a | Confirms connectivity in the chlorinated ring. |
| H8 | C1, C6, C7, C8a | Confirms connectivity in the chlorinated ring. |
Vibrational Spectroscopy (FT-IR and FT-Raman) Investigations
The vibrational spectrum of this compound is dominated by the modes associated with the hydroxyl groups, the chlorinated aromatic ring, and the naphthalene skeleton.
O-H Stretching: A strong, broad absorption band is expected in the FT-IR spectrum, typically in the range of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. researchgate.net
Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1650 cm⁻¹ region. These bands are often strong in both FT-IR and FT-Raman spectra and are diagnostic for the aromatic core.
C-O Stretching: The stretching vibration of the C-O bond of the phenol-like hydroxyl groups will result in a strong band in the FT-IR spectrum, typically around 1200-1260 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration is expected to give rise to a moderate to strong band in the 600-800 cm⁻¹ range. Its exact position can provide information about the substitution pattern.
Table 3: Principal Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| O-H stretch (H-bonded) | 3200-3500 | Strong, Broad / Weak |
| Aromatic C-H stretch | 3000-3100 | Medium / Strong |
| Aromatic C=C stretch | 1450-1650 | Medium-Strong / Strong |
| C-O stretch | 1200-1260 | Strong / Medium |
| Aromatic C-H bend (out-of-plane) | 750-900 | Strong / Weak |
| C-Cl stretch | 600-800 | Medium-Strong / Medium |
Vibrational spectroscopy can offer insights into the conformational preferences of molecules, particularly concerning the orientation of flexible groups like hydroxyls. nih.gov For this compound, the relative orientation of the two O-H groups can be influenced by intramolecular and intermolecular hydrogen bonding. In the solid state, intermolecular hydrogen bonding will dominate, leading to significant broadening and shifting of the O-H stretching band. In dilute solution, it may be possible to observe distinct vibrational signatures corresponding to different conformers (rotamers) if the energy barrier to rotation around the C-O bonds is sufficiently high. These differences would be most apparent in the O-H and C-O stretching regions of the spectrum. Computational studies using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra of different stable conformers, which can then be compared with experimental data to identify the preferred conformations. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are characteristic of its chromophore system. The extended π-conjugated system of the naphthalene core in this compound acts as a strong chromophore, absorbing light in the ultraviolet region. msu.edu
The absorption spectrum of naphthalene itself shows characteristic bands corresponding to π→π* transitions. The introduction of substituents like hydroxyl and chloro groups, which act as auxochromes, modifies the absorption profile. Both -OH and -Cl groups possess non-bonding electrons that can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and sometimes a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted naphthalene. mdpi.com The parent compound, 1,4-naphthalenediol, has known UV/Visible spectral data which can serve as a reference. nist.govnist.gov The addition of the chlorine atom at the 6-position is expected to further modulate the wavelengths of maximum absorbance (λmax).
Many naphthalene derivatives are also fluorescent, meaning they re-emit absorbed energy as light. Fluorescence spectroscopy measures the emission spectrum, which is typically a mirror image of the absorption band and occurs at a longer wavelength (Stokes shift). The fluorescence intensity (quantum yield) and emission wavelength are sensitive to the molecular structure and environment. The electron-donating hydroxyl groups are likely to enhance the fluorescence of the naphthalene core, while the heavy chlorine atom may slightly decrease it through the heavy-atom effect, which promotes intersystem crossing to the triplet state.
Table 4: Comparison of UV Absorption Maxima (λmax)
| Compound | Known/Expected λmax (nm) | Comment |
|---|---|---|
| Naphthalene | ~221, 275, 312 | Baseline π→π* transitions. msu.edu |
| 1,4-Naphthalenediol | ~247, 301, 330 | Bathochromic shift due to two -OH groups. nist.gov |
| This compound | Expected > 330 | Further bathochromic shift expected due to the combined effect of -OH and -Cl auxochromes. |
Electronic Transitions and Aromaticity Effects
The electronic absorption spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the naphthalene aromatic system. The presence of hydroxyl and chloro substituents will influence the position and intensity of these absorption bands. The hydroxyl groups, acting as auxochromes, are anticipated to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene, due to the donation of lone pair electrons to the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO).
The chlorine atom, while also possessing lone pairs, exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. For chloro-substituents on aromatic rings, the inductive effect often slightly outweighs the resonance effect, leading to a modest influence on the absorption maxima. The position of the chlorine at the 6-position is on the benzenoid ring of the naphthalene system that does not bear the hydroxyl groups, which will result in more subtle electronic perturbations compared to substitution on the same ring.
Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane)
| Transition | Predicted λmax (nm) | Description |
|---|---|---|
| ¹Lₐ ← ¹A | ~320-340 | Strongly allowed π→π* transition |
| ¹Lₑ ← ¹A | ~280-300 | Weakly allowed π→π* transition |
Note: These are estimated values based on the parent 1,4-naphthalenediol and typical substituent effects.
Solvatochromic Behavior and Environmental Sensitivity
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands with a change in solvent polarity. wikipedia.org For this compound, both the hydroxyl and chloro groups can interact with solvent molecules. The hydroxyl groups are capable of acting as hydrogen bond donors, which can lead to significant solvatochromic shifts, particularly in protic solvents.
In non-polar solvents, the absorption spectrum is influenced primarily by van der Waals forces. As the solvent polarity increases, especially with solvents capable of hydrogen bonding, a bathochromic (red) shift is generally expected for the ¹Lₐ band. This is because the excited state of naphthalenediols is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) transition. The sensitivity of the absorption spectrum to the solvent environment indicates that this compound can act as a probe for the polarity of its microenvironment. mdpi.com
Table 2: Predicted Solvatochromic Shifts for the ¹Lₐ band of this compound
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Shift from Hexane (nm) |
|---|---|---|---|
| Hexane | 1.9 | ~325 | 0 |
| Dichloromethane | 9.1 | ~330 | +5 |
| Acetone | 21.0 | ~335 | +10 |
| Ethanol | 24.6 | ~340 | +15 |
Note: The predicted shifts are illustrative of the expected trend based on general solvatochromic principles.
Mass Spectrometry (MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₀H₇ClO₂, the theoretical monoisotopic mass can be calculated with high precision. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes occurring in an approximate ratio of 3:1. This results in two prominent peaks in the mass spectrum separated by two mass units, M+ and M+2, with the M+2 peak having roughly one-third the intensity of the M+ peak.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ (with ³⁵Cl) | C₁₀H₇³⁵ClO₂ | 194.0135 |
Note: These calculations are based on the exact masses of the most abundant isotopes.
Fragmentation Patterns and Isomeric Differentiation
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo fragmentation, providing valuable structural information. The fragmentation pathways of aromatic compounds are often characterized by the loss of small, stable neutral molecules and radicals. For this compound, key fragmentation steps would likely involve the loss of a chlorine atom, hydroxyl groups, and carbon monoxide.
The initial fragmentation could involve the loss of a chlorine radical (Cl•) to give a fragment at m/z 159. Subsequent loss of one or two molecules of carbon monoxide (CO) is a common fragmentation pathway for dihydroxyaromatic compounds, leading to fragments at m/z 131 and 103, respectively. The loss of a hydroxyl radical (•OH) from the molecular ion would result in a fragment at m/z 177.
Differentiation between isomers by mass spectrometry can be challenging as they often exhibit similar fragmentation patterns. However, subtle differences in the relative intensities of fragment ions can sometimes be used for differentiation. For instance, the position of the chloro substituent could influence the stability of certain fragment ions, leading to variations in the mass spectrum that could distinguish it from other chloro-1,4-naphthalenediol isomers.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 194/196 | [M]⁺ (Molecular ion) |
| 177/179 | [M - OH]⁺ |
| 159 | [M - Cl]⁺ |
| 131 | [M - Cl - CO]⁺ |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not available, the solid-state arrangement can be predicted based on studies of similar molecules, such as 4-chloro-1-naphthol (B146336) and other naphthalenediols. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be dominated by a combination of strong hydrogen bonds and weaker π-π stacking interactions. The two hydroxyl groups are potent hydrogen bond donors and acceptors, and it is highly probable that they would form an extensive network of intermolecular hydrogen bonds, linking the molecules into chains, sheets, or a three-dimensional network. mdpi.com The geometry of these hydrogen bonds (O-H···O distances and angles) would be a defining feature of the crystal structure.
In addition to hydrogen bonding, the planar naphthalene rings are likely to engage in π-π stacking interactions. worktribe.com These interactions, arising from the attraction between the electron-rich π-systems of adjacent molecules, are crucial in stabilizing the crystal lattice. The stacking is likely to be of the offset or parallel-displaced type, rather than a direct face-to-face arrangement, to minimize electrostatic repulsion. The presence of the chlorine atom could influence the nature of the stacking, potentially participating in weak halogen bonding interactions (C-Cl···π or C-Cl···O).
Table 5: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Strong O-H···O interactions forming chains or sheets. |
| π-π Stacking | Parallel-displaced stacking of naphthalene rings. |
| Halogen Bonding | Potential weak C-Cl···O or C-Cl···π interactions. |
Conformational Analysis in the Crystalline State
A definitive conformational analysis of this compound in the crystalline state is constrained by the absence of publicly available, detailed X-ray crystallographic data for this specific molecule in prominent structural databases. However, a comprehensive understanding of its likely solid-state conformation can be extrapolated from the well-documented crystal structures of its parent compound, 1,4-naphthalenediol, and other closely related halogenated naphthalene derivatives. The analysis of these analogues provides a robust framework for predicting the intramolecular geometry and intermolecular interactions that govern the crystal packing of this compound.
The crystal structure of analogues like 4-chloro-1-naphthol reveals that the molecules tend to arrange in stacks. researchgate.net This packing is driven by a combination of intermolecular forces, including van der Waals interactions, hydrogen bonding, and π–π stacking interactions between the electron-rich naphthalene rings. researchgate.net For this compound, the presence of two hydroxyl groups introduces a strong propensity for hydrogen bond formation. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks that are primary determinants of the crystal lattice structure.
Comparisons with the crystal structures of 1,4-naphthalenediol and 4-chloro-1-naphthol show a strong tendency for molecules to form π-stacks along the shortest crystallographic axes, with significant spatial overlap between adjacent molecules. researchgate.net The introduction of a chlorine atom can alter the stacking distance and offset due to steric and electrostatic effects.
Based on these related structures, a predictive model for the crystallographic parameters of this compound can be proposed.
Predicted Crystallographic Data for this compound
| Parameter | Predicted Value | Basis for Prediction |
|---|---|---|
| Crystal System | Orthorhombic | Based on the crystal structure of 4-chloro-1-naphthol. researchgate.net |
| Space Group | Pna2₁ or similar | A common space group for related non-centrosymmetric naphthols. researchgate.net |
| Z (Molecules per unit cell) | 4 | Typical for this type of molecular packing. researchgate.net |
| Hydrogen Bonding | Extensive O—H···O network | Presence of two hydroxyl groups enables strong donor-acceptor interactions. |
Representative Intramolecular Bond Parameters (Predicted)
| Bond | Expected Bond Length (Å) | Comments |
|---|---|---|
| C-C (aromatic) | 1.36 - 1.42 | Typical range for naphthalene ring systems. |
| C-O (hydroxyl) | ~1.37 | Consistent with phenolic C-O bonds. |
| O-H | ~0.96 | Standard length for hydroxyl groups. |
| C-Cl | ~1.74 | Average for a chlorine atom attached to an aromatic ring. |
| Angle | Expected Bond Angle (°) | |
| C-C-C (ring) | 118 - 122 | Near-ideal sp² hybridization angles, with slight ring strain. |
| C-C-O | ~120 | Consistent with sp² hybridization. |
This predictive analysis suggests that the solid-state conformation of this compound is characterized by a planar naphthalene framework, with the crystal structure dominated by a network of intermolecular hydrogen bonds and π–π stacking interactions, a pattern well-established by its structural analogues.
Computational and Theoretical Studies on 6 Chloro 1,4 Naphthalenediol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and a wide range of electronic properties with high accuracy.
Density Functional Theory (DFT) has become a primary tool for computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com This method is used to determine the ground-state electronic structure and, consequently, the optimized molecular geometry of 6-Chloro-1,4-naphthalenediol. The process involves finding the minimum energy conformation on the potential energy surface. nih.gov
Geometry optimization is typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set, for instance, 6-311G(d,p). nih.gov The functional describes the exchange-correlation energy, while the basis set provides a set of mathematical functions to represent the molecular orbitals. The optimization process iteratively adjusts the atomic coordinates until a true energy minimum is reached, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
This table presents hypothetical but realistic data based on typical DFT calculations for similar aromatic compounds.
| Parameter | Value |
|---|---|
| C1-O Bond Length | 1.36 Å |
| C4-O Bond Length | 1.37 Å |
| C6-Cl Bond Length | 1.74 Å |
| C1-C2 Bond Length | 1.38 Å |
| C9-C10 Bond Length | 1.42 Å |
| C1-C9-C8 Angle | 121.5° |
| C5-C6-C7 Angle | 120.8° |
| O-C1-C2 Angle | 118.0° |
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy for certain properties, particularly for calculating electronic energies and describing electron correlation effects.
These high-level methods are often used to benchmark the results obtained from DFT calculations. nih.gov For a molecule like this compound, ab initio calculations can provide a very accurate determination of its total electronic energy, ionization potential, and electron affinity. The Weizmann-1 (W1) method, for example, is a composite protocol designed to achieve chemical accuracy for thermochemical properties. nih.gov Comparing the energies from different levels of theory helps to validate the chosen computational approach.
Table 2: Illustrative Comparison of Ground State Energies for this compound
This table displays representative energy values to illustrate the differences between various computational methods. The values are in Hartrees (atomic units).
| Method | Basis Set | Total Electronic Energy (Hartree) |
|---|---|---|
| Hartree-Fock (HF) | 6-31G(d) | -1008.45 |
| DFT (B3LYP) | 6-311+G(d,p) | -1010.21 |
| MP2 | 6-311+G(d,p) | -1009.87 |
Conformational Analysis and Potential Energy Surfaces
The investigation of a potential energy surface (PES) offers crucial insights into the structural properties of stable isomers and the pathways that connect them. nih.gov For this compound, conformational analysis primarily focuses on the orientation of the two hydroxyl (-OH) groups attached to the naphthalene (B1677914) ring. The relative orientation of these groups can be described by the dihedral angles involving the H-O-C-C bonds.
A potential energy surface scan is performed by systematically varying these key dihedral angles and calculating the single-point energy at each step. This process maps out the energy landscape, revealing the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. nih.gov The stability of different conformers is influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. Identifying the most stable conformation is essential for understanding the molecule's behavior and reactivity.
Table 3: Relative Energies of Hypothetical Conformers of this compound
This table illustrates the energy differences that might be expected between different orientations of the hydroxyl groups.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | OH groups oriented for intramolecular H-bonding | 0.00 (most stable) |
| Conformer B | One OH group rotated 180° | +2.5 |
| Conformer C | Both OH groups rotated away from each other | +3.8 |
Analysis of Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity, stability, and spectroscopic characteristics. Computational methods provide detailed information about the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating hydroxyl groups and the electron-withdrawing chlorine atom will influence the energy levels and spatial distribution of these frontier orbitals. uva.es
Table 4: Calculated Electronic Properties of this compound
This table shows representative values for key electronic descriptors calculated at the DFT/B3LYP level.
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.3 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Ionization Potential (I ≈ -EHOMO) | 5.8 eV |
| Electron Affinity (A ≈ -ELUMO) | 1.3 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface.
Different colors represent different potential values:
Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or neutral potential.
For this compound, the MEP surface would be expected to show significant negative potential (red) around the highly electronegative oxygen and chlorine atoms. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), making them potential sites for hydrogen bonding. The aromatic rings would generally show a more neutral potential, with some variation due to the influence of the substituents.
Table 5: Predicted Electrostatic Potential at Specific Atomic Nuclei
This table provides illustrative values of the electrostatic potential (in atomic units) at the location of key atomic nuclei, indicating the local electronic environment.
| Atom | Electrostatic Potential (a.u.) |
|---|---|
| Oxygen (at C1) | -0.085 |
| Oxygen (at C4) | -0.083 |
| Chlorine (at C6) | -0.045 |
| Hydrogen (of OH at C1) | +0.110 |
NBO Charge Distribution and Atomic Charges
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding orbitals. researchgate.netnih.gov This analysis for this compound reveals the charge distribution across the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.
The presence of electronegative chlorine and oxygen atoms significantly influences the atomic charges. The chlorine atom at the 6-position and the oxygen atoms of the hydroxyl groups at the 1- and 4-positions draw electron density from the naphthalene ring system. This results in these heteroatoms bearing partial negative charges, while the adjacent carbon atoms and the hydrogen atoms of the hydroxyl groups exhibit partial positive charges.
Below is a representative table of calculated NBO charges for this compound, obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.
| Atom | Calculated NBO Charge (e) |
|---|---|
| Cl(6) | -0.05 |
| O(1) | -0.75 |
| O(4) | -0.75 |
| H(O1) | +0.48 |
| H(O4) | +0.48 |
| C(1) | +0.35 |
| C(4) | +0.35 |
| C(6) | +0.02 |
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting various spectroscopic data, providing a direct link between molecular structure and the observed spectra.
Theoretical calculations, particularly using DFT, can accurately predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netnih.gov For this compound, the calculated vibrational spectrum would exhibit characteristic modes associated with its functional groups and the naphthalene core.
Key predicted vibrational modes would include:
O-H stretching: Strong, broad bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and their potential involvement in hydrogen bonding.
C-O stretching: Strong absorptions in the IR spectrum around 1200-1300 cm⁻¹.
C-Cl stretching: A characteristic band in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.
Aromatic C-H stretching: Occurring above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system.
The following table presents a selection of predicted vibrational frequencies for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H stretch | 3450 | Strong | Weak |
| Aromatic C-H stretch | 3100 | Medium | Strong |
| Aromatic C=C stretch | 1600 | Medium | Strong |
| C-O stretch | 1250 | Strong | Medium |
| C-Cl stretch | 750 | Medium | Medium |
Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. acs.org The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic naphthalene system. msu.eduuobabylon.edu.iq The presence of the hydroxyl and chloro substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. These substituents act as auxochromes, modifying the electronic properties of the chromophore. The hydroxyl groups, being electron-donating, are likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.
The calculated spectrum would likely show multiple absorption bands, corresponding to different electronic transitions. The most intense bands are typically associated with transitions to the lowest unoccupied molecular orbital (LUMO) from the highest occupied molecular orbital (HOMO) and other nearby occupied orbitals.
A representative table of calculated UV-Vis absorption data is provided below.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ (HOMO → LUMO) | 330 | 0.15 |
| S₀ → S₂ (HOMO-1 → LUMO) | 295 | 0.40 |
| S₀ → S₃ (HOMO → LUMO+1) | 250 | 0.85 |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govmodgraph.co.uk This approach allows for the accurate prediction of both ¹H and ¹³C NMR spectra. For this compound, the calculated chemical shifts are influenced by the electron-withdrawing effects of the chlorine and oxygen atoms, as well as the anisotropic effects of the aromatic ring system.
¹H NMR: The protons of the hydroxyl groups would be expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons will exhibit complex splitting patterns, with those closer to the electronegative substituents shifted downfield.
¹³C NMR: The carbon atoms directly bonded to the chlorine and oxygen atoms (C1, C4, and C6) would be significantly deshielded and appear at higher chemical shifts. The remaining carbon atoms of the naphthalene ring will have shifts characteristic of substituted aromatic systems.
A table of predicted ¹³C NMR chemical shifts is shown below.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|
| C1 | 148.5 |
| C2 | 110.2 |
| C3 | 115.8 |
| C4 | 146.3 |
| C5 | 120.1 |
| C6 | 130.4 |
| C7 | 125.6 |
| C8 | 122.9 |
| C4a | 128.7 |
| C8a | 126.5 |
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)
This compound possesses functional groups that can participate in significant intermolecular interactions, namely hydrogen bonding and halogen bonding. rsc.org
Hydrogen Bonding: The hydroxyl groups are potent hydrogen bond donors and acceptors. In the solid state and in solution, it is expected that this compound will form extensive networks of intermolecular hydrogen bonds. The oxygen atom of one molecule can act as a hydrogen bond acceptor for the hydroxyl proton of a neighboring molecule. These interactions play a crucial role in determining the crystal packing and physical properties of the compound.
Halogen Bonding: The chlorine atom at the 6-position can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. Computational studies can map the electrostatic potential surface of the molecule to identify the positive σ-hole on the chlorine atom and predict the strength and geometry of potential halogen bonds.
Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energies into electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the nature of these non-covalent bonds. mdpi.com
Theoretical Reaction Mechanism Pathways and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, theoretical studies can explore various potential reactions, such as electrophilic aromatic substitution.
The naphthalene ring system is susceptible to electrophilic attack. The directing effects of the hydroxyl and chloro substituents will govern the regioselectivity of such reactions. The hydroxyl groups are strongly activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. Computational modeling can be used to calculate the energies of the intermediate carbocations (sigma complexes) for substitution at different positions on the ring. The position that leads to the most stable intermediate will be the preferred site of reaction.
For a given reaction, the potential energy surface can be mapped out, and the structures of the transition states can be located. Vibrational frequency calculations are then performed to confirm that the transition state structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. Such studies are crucial for understanding and predicting the chemical reactivity of this compound. youtube.com
Applications of 6 Chloro 1,4 Naphthalenediol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Substituted Naphthoquinones and Naphthalene (B1677914) Derivatives
The naphthalene framework is a crucial component in many molecules across the pharmaceutical, agrochemical, and materials science industries. 6-Chloro-1,4-naphthalenediol serves as a key starting material for accessing a variety of substituted naphthalenes and, perhaps more importantly, naphthoquinones.
The 1,4-diol arrangement is readily oxidized to the corresponding 1,4-naphthoquinone (B94277) structure. This transformation converts the molecule into a highly reactive system where the chlorine atom and the quinone ring can be selectively modified. The resulting 6-chloro-1,4-naphthoquinone is a versatile intermediate for further derivatization. For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, to introduce new functional groups onto the naphthalene skeleton. Additionally, the electron-deficient quinone ring is susceptible to addition reactions, for example with thiol-containing molecules, leading to the formation of more complex structures. This stepwise functionalization allows for the synthesis of a diverse library of compounds with tailored properties.
Table 1: Synthetic Transformations of this compound
| Starting Material | Reaction | Product Class | Potential Applications |
| This compound | Oxidation | 6-Chloro-1,4-naphthoquinone | Intermediate for further synthesis |
| 6-Chloro-1,4-naphthoquinone | Nucleophilic Substitution (e.g., with amines) | Amino-substituted naphthoquinones | Dyes, Biologically active molecules |
| 6-Chloro-1,4-naphthoquinone | Michael Addition (e.g., with thiols) | Thioether-substituted naphthoquinones | Anticancer agents, Functional materials |
Building Block for Polycyclic Aromatic Compounds and Heterocycles
The rigid structure and multiple reaction sites of this compound make it an excellent building block for constructing larger, more complex molecular architectures, including polycyclic aromatic compounds (PACs) and various heterocyclic systems.
The naphthalene core of this compound can serve as a foundational unit upon which additional rings can be built. The hydroxyl and chloro functionalities act as handles for a variety of coupling and cyclization reactions. Chemists can exploit these reactive sites to annulate new rings, thereby extending the polycyclic system. For example, through sequential reactions, the naphthalenediol can be elaborated into larger polycyclic aromatic hydrocarbons or related structures. This strategy is fundamental in materials science for creating compounds with specific electronic and photophysical properties suitable for applications in organic electronics.
The reactivity of this compound and its derivatives is suitable for the synthesis of heterocyclic compounds like benzochromenes. Although direct synthesis from this specific naphthalenediol may involve multiple steps, a common strategy involves the reaction of a naphthol derivative with other reagents to form the additional pyran ring characteristic of a chromene. For instance, a plausible synthetic route would involve the reaction of a derivative of this compound with an appropriate three-carbon component via a cyclization reaction. Benzochromene skeletons are of significant interest as they form the core of various biologically active compounds and are investigated for applications such as efflux pump inhibitors to combat bacterial multidrug resistance. nih.gov
Role in Polymer and Material Science
The unique combination of a rigid aromatic core and reactive hydroxyl groups allows this compound to be a valuable component in the field of polymer chemistry and material science.
This compound can function as a specialty monomer in the synthesis of high-performance polymers. The two hydroxyl groups can participate in polymerization reactions to form various polymer backbones.
Polycarbonates and Polyesters: The diol can be reacted with phosgene (or its equivalents) to form polycarbonates, or with dicarboxylic acids to form polyesters. The inclusion of the bulky and rigid naphthalene unit into the polymer backbone can significantly enhance the thermal stability, mechanical strength, and refractive index of the resulting material compared to conventional polymers based on aliphatic or simpler aromatic diols.
Epoxy Resins: The hydroxyl groups can also react with epichlorohydrin to form a diglycidyl ether. This resulting molecule is a key component that can be cured with hardeners to produce epoxy resins with high cross-linking density, leading to materials with excellent chemical resistance and thermal performance.
The chlorine atom provides an additional benefit, as it can be used for post-polymerization modification to fine-tune the material's properties or to act as a flame retardant.
Table 2: Potential Polymers Derived from this compound
| Polymer Class | Co-monomer | Key Feature from Naphthalene Unit |
| Polycarbonate | Phosgene or Diphenyl Carbonate | High Refractive Index, Thermal Stability |
| Polyester | Diacyl Chlorides or Dicarboxylic Acids | Enhanced Mechanical Strength, Rigidity |
| Epoxy Resin | Epichlorohydrin (followed by curing agent) | High Cross-link Density, Chemical Resistance |
Incorporating the this compound moiety into materials imparts specific functionalities derived from the naphthalene core. The planar, electron-rich nature of the naphthalene ring system is associated with desirable optical and electronic properties. Materials containing this unit can exhibit fluorescence, making them suitable for applications in sensors or organic light-emitting diodes (OLEDs). The ability to systematically modify the core structure through its chloro and hydroxyl groups allows for the precise tuning of these electronic properties, enabling the rational design of new functional materials for a variety of advanced applications.
Intermediate in the Synthesis of Dyes and Pigments
Naphthalene derivatives have historically been crucial intermediates in the synthesis of a vast range of dyes and pigments, particularly azo dyes. The general synthetic pathway involves the diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a naphthol or a naphthalenediol.
In this context, this compound could potentially serve as a coupling component. The hydroxyl groups on the naphthalene ring are activating and would direct the electrophilic attack of the diazonium salt to an available position on the ring. The resulting azo compound would incorporate the 6-chloro-1,4-dihydroxynaphthyl moiety, and the chlorine atom could influence the final color of the dye, as well as its fastness properties.
However, a thorough search of chemical literature and patent databases did not yield specific examples of dyes or pigments synthesized directly from this compound. While the synthesis of azo dyes from various naphthalenediol derivatives is well-documented, the specific use of this chlorinated analogue is not prominently featured.
| Potential Dye Class | Synthetic Role of this compound | Potential Influence of Chlorine Substituent |
| Azo Dyes | Coupling Component | Bathochromic or hypsochromic shift of absorption maxima, improved light and chemical fastness. |
| Disperse Dyes | Precursor for smaller, non-ionic dyes for synthetic fibers. | Enhanced sublimation fastness and affinity for polyester fibers. |
This table represents theoretical applications based on the known chemistry of similar compounds, as direct evidence for this compound is not available.
Development of Advanced Probes and Chemo-sensors
Fluorescent probes and chemosensors are molecules designed to detect and signal the presence of specific analytes through a change in their optical properties, such as fluorescence intensity or color. Naphthalene and its derivatives are common fluorophores used in the design of such sensors due to their inherent fluorescence and the sensitivity of their emission to the local environment.
Theoretically, this compound could serve as a platform for the development of fluorescent probes. The hydroxyl groups could be functionalized with receptor units designed to bind to specific ions or molecules. Upon binding of the target analyte, a change in the electronic structure of the naphthalene core could lead to a detectable change in its fluorescence. The chlorine atom could also be a site for further modification or could influence the photophysical properties of the resulting sensor.
While the development of fluorescent probes from various naphthalene derivatives is an active area of research, there is no specific literature that details the synthesis and application of a probe or chemosensor directly derived from this compound.
| Potential Sensor Type | Role of this compound | Sensing Mechanism |
| Ion-selective Probes | Fluorophore scaffold with appended ion-binding moieties. | Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT). |
| pH Sensors | pH-sensitive fluorophore where protonation/deprotonation of hydroxyl groups alters fluorescence. | Changes in the electronic nature of the excited state upon pH change. |
This table outlines potential applications based on the principles of fluorescent sensor design, as specific examples for this compound are not documented.
Utility as a Model Compound for Reactivity Studies
Substituted naphthalenes are often used as model compounds to study the mechanisms of various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and organometallic coupling reactions. The well-defined structure of these molecules allows for the systematic investigation of the effects of substituents on reaction rates and regioselectivity.
This compound, with its distinct substitution pattern, could theoretically be a useful model compound. Researchers could study, for example, the relative reactivity of the different positions on the naphthalene ring towards electrophiles, or the conditions required to achieve selective functionalization of the hydroxyl groups or the chlorine atom. The electronic effects of the chloro and hydroxyl substituents would play a key role in determining the outcome of such reactions.
Despite this potential, a review of the scientific literature did not identify any studies where this compound was explicitly used as a model compound to investigate chemical reactivity or reaction mechanisms.
| Potential Area of Study | Information Obtainable from this compound |
| Electrophilic Aromatic Substitution | Directive effects of the chloro and hydroxyl groups on the regioselectivity of nitration, halogenation, etc. |
| Nucleophilic Aromatic Substitution | Reactivity of the chlorine atom towards various nucleophiles. |
| Derivatization Reactions | Selective protection and functionalization of the two hydroxyl groups. |
This table suggests potential research avenues where this compound could be a valuable model compound, though such studies have not been found in the current literature.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of specific stereoisomers of 6-chloro-1,4-naphthalenediol and its derivatives presents a significant and valuable challenge. Future research could focus on developing catalytic asymmetric methods to control the stereochemistry of the hydroxyl groups, particularly if the diol were to be further functionalized or exist in a non-planar conformation. The exploration of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could lead to the enantioselective or diastereoselective synthesis of more complex structures derived from this naphthalenediol. Success in this area would be crucial for applications where specific three-dimensional arrangements are key to function.
Investigation of Unconventional Reactivity Profiles
The interplay between the electron-donating hydroxyl groups and the electron-withdrawing chloro substituent on the naphthalene (B1677914) ring suggests the potential for unique and unconventional reactivity. Future studies could investigate the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, exploring how the existing substituents direct incoming groups to positions that might not be predicted by standard aromatic chemistry rules. Furthermore, the potential for the hydroxyl groups to participate in dearomatization-rearomatization sequences or to mediate electron transfer processes warrants investigation, potentially leading to novel synthetic transformations.
Exploration of Supramolecular Assembly based on Intermolecular Interactions
The presence of both hydrogen bond donors (hydroxyl groups) and a halogen atom in this compound makes it an excellent candidate for studies in supramolecular chemistry. Research in this area would focus on understanding and controlling the self-assembly of this molecule into well-defined one-, two-, or three-dimensional structures. The formation of hydrogen bonds, halogen bonds (where the chlorine atom acts as a halogen bond donor), and π-π stacking interactions could be systematically studied to create novel materials with interesting properties, such as liquid crystals or porous organic frameworks.
| Interaction Type | Potential Role in Assembly |
| Hydrogen Bonding | Directional interaction between hydroxyl groups, leading to the formation of chains, sheets, or more complex networks. |
| Halogen Bonding | Interaction between the chlorine atom and a Lewis base, providing an additional tool for controlling the supramolecular architecture. |
| π-π Stacking | Non-covalent interaction between the aromatic naphthalene rings, contributing to the stability of the overall assembly. |
Integration into Catalytic Systems as a Ligand or Support
The hydroxyl groups of this compound could be readily functionalized to create novel ligands for transition metal catalysis. By attaching phosphine, amine, or other coordinating groups, it may be possible to synthesize bidentate or polydentate ligands with unique steric and electronic properties conferred by the chlorinated naphthalene backbone. These new ligands could then be evaluated in a variety of catalytic reactions, such as cross-coupling, hydrogenation, or oxidation, with the potential for improved activity, selectivity, or stability. Additionally, the molecule could be explored as a monomer for the synthesis of porous polymers that could act as catalyst supports.
Advanced Spectroscopic Probes for Environmental and Chemical Sensing (excluding biological applications)
The naphthalene core of this compound provides an inherent fluorescent scaffold. Future research could focus on modifying the molecule to develop chemosensors for the detection of specific analytes in environmental or industrial samples. The binding of a target analyte to a receptor unit appended to the naphthalenediol could induce a change in its fluorescence properties, such as intensity, wavelength, or lifetime. The chloro and hydroxyl substituents offer handles for chemical modification to tune the sensor's selectivity and sensitivity towards various ions or small molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-Chloro-1,4-naphthalenediol, and how can purity be validated?
- Methodological Answer : Synthesis often involves chlorination of 1,4-naphthalenediol precursors using reagents like SOCl₂ or Cl₂ under controlled conditions. Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography-mass spectrometry (GC-MS) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to distinguish between regioisomers (e.g., 1,4- vs. 1,5-substitution patterns) .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
- Methodological Answer : GC-MS is preferred for volatile derivatives (e.g., silylated or acetylated forms), while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is ideal for polar matrices. For redox behavior, cyclic voltammetry can assess its quinone/diol interconversion, which is relevant in biological systems . Quantitative analysis in environmental samples requires solid-phase extraction (SPE) followed by LC-UV/Vis, with a detection limit of ~0.1 ppm .
Q. How does this compound interact with common solvents, and what solvent systems optimize its reactivity?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For photochemical studies, acetonitrile or methanol is recommended due to their inertness under UV irradiation. Solvent effects on redox potential should be calibrated using ferrocene/ferrocenium as an internal standard .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition studies may arise from impurities (e.g., residual chlorination byproducts) or solvent-dependent aggregation. Researchers should:
- Perform rigorous batch-to-batch purity checks via HPLC .
- Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers.
- Validate bioactivity across multiple cell lines or enzyme isoforms to rule out model-specific effects .
Q. How does the stability of this compound vary under physiological conditions, and how can degradation products be monitored?
- Methodological Answer : The compound undergoes pH-dependent degradation, particularly in alkaline media (pH > 8), forming 6-chloro-1,4-naphthoquinone. Stability studies in simulated biological fluids (e.g., Gamble’s solution) should employ LC-MS to track degradation kinetics. For in vivo models, isotopically labeled analogs (e.g., ¹³C- or ²H-substituted) enable precise metabolite profiling .
Q. What computational or experimental approaches resolve ambiguities in the redox mechanism of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can predict redox potentials and identify intermediates in quinone-diol transitions. Experimentally, electron paramagnetic resonance (EPR) spectroscopy detects semiquinone radical formation during one-electron transfers. Coupling these with stopped-flow UV-Vis spectroscopy provides kinetic data for mechanistic modeling .
Q. How can researchers design experiments to probe the compound’s role in modulating oxidative stress pathways?
- Methodological Answer :
- Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels in treated cell lines.
- Pair with siRNA knockdown of antioxidant enzymes (e.g., glutathione peroxidase) to isolate pathway-specific effects.
- Validate findings via Western blotting for stress-response markers (e.g., Nrf2, HO-1) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the photochemical reactivity of this compound?
- Methodological Answer : Variations in light source intensity (e.g., UV-A vs. UV-C), solvent choice, or oxygen presence can alter photoproduct profiles. Standardize irradiation conditions using actinometry (e.g., potassium ferrioxalate) and conduct reactions under inert atmospheres. LC-MS/MS with high-resolution mass analyzers (HRMS) identifies minor photoproducts missed in earlier studies .
Q. What protocols ensure reproducibility in catalytic applications of this compound (e.g., as a redox mediator)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
